
3,6-Nonadien-1-ol, (6Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These are aliphatic alcohols consisting of a chain of at least six carbon atoms . The compound has the molecular formula C9H16O and a molecular weight of 140.2227 . It is characterized by the presence of two double bonds in the 3rd and 6th positions of the nonane chain, with the double bond at the 6th position in the Z-configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Nonadien-1-ol, (6Z)-, can be achieved through various synthetic routes. One common method involves the reduction of the corresponding aldehyde or ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of 3,6-Nonadien-1-ol, (6Z)-, may involve catalytic hydrogenation of the corresponding unsaturated aldehyde or ketone. This process is often carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
3,6-Nonadien-1-ol, (6Z)-, undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Alkyl halides, other substituted derivatives
Scientific Research Applications
3,6-Nonadien-1-ol, (6Z)-, has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,6-Nonadien-1-ol, (6Z)-, involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3,6-Nonadien-1-ol, (6Z)-, can be compared with other similar compounds such as:
3,6-Nonadien-1-ol, (E,Z)-: This isomer has the same molecular formula but different configurations of the double bonds.
3,6-Nonadien-1-ol, (Z,Z)-: Another isomer with both double bonds in the Z-configuration.
Other fatty alcohols: Compounds with similar aliphatic chains but different functional groups or configurations.
The uniqueness of 3,6-Nonadien-1-ol, (6Z)-, lies in its specific double bond configuration, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
167820-65-7 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(3Z,6E)-nona-3,6-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3+,7-6- |
InChI Key |
PICGPEBVZGCYBV-FDTUMDBZSA-N |
Isomeric SMILES |
CC/C=C/C/C=C\CCO |
Canonical SMILES |
CCC=CCC=CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


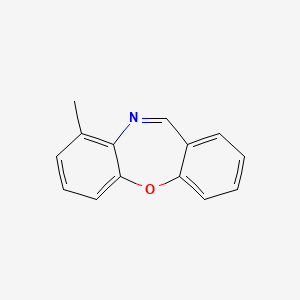
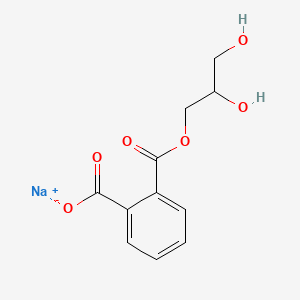
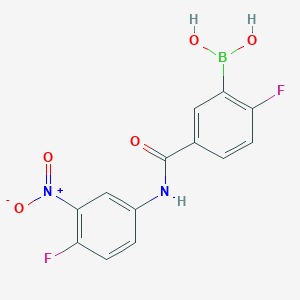
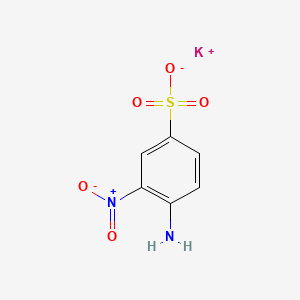
![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)
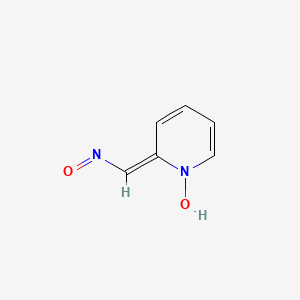

![N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine](/img/structure/B12644039.png)
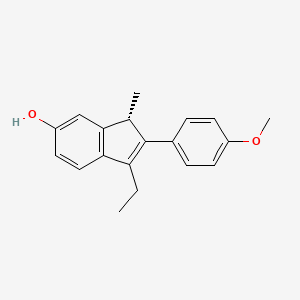
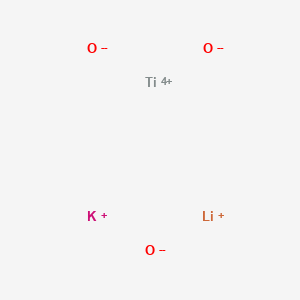

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12644066.png)

![Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate](/img/structure/B12644072.png)
